molecular formula C19H14ClN3O4 B11387738 Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11387738
M. Wt: 383.8 g/mol
InChI Key: PIZFCQUWHOLAKI-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyridazinone core linked to a benzoate ester

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)14-7-2-3-8-15(14)21-18(25)17-16(24)9-10-23(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3,(H,21,25)

InChI Key

PIZFCQUWHOLAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, which is then coupled with a benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the pyridazinone moiety is believed to enhance its cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that derivatives of pyridazinones exhibited significant activity against prostate cancer and melanoma cell lines, suggesting that methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate may have similar effects due to structural similarities .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, derivatives containing chlorophenyl groups have shown enhanced antibacterial activity, which may be attributed to their ability to disrupt bacterial cell walls .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. For example, it has been shown to inhibit acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like Alzheimer's disease and diabetes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The following table summarizes key synthetic routes:

StepReagents/ConditionsProduct
13-Chlorobenzoyl chloride + pyridazine derivativeIntermediate A
2Coupling with methyl amino benzoateMethyl 2-{Intermediate A}
3Purification (recrystallization)Final Product

Case Study 1: Anticancer Efficacy

A recent publication reported on a series of synthesized pyridazinone derivatives, including this compound). These compounds were tested against various cancer cell lines with promising results indicating a reduction in cell viability by up to 70% at certain concentrations .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. Results showed that it inhibited bacterial growth significantly compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism by which Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
  • Methyl 2-({[1-(3-bromophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety and a pyridazinone core. Its chemical formula is C19H16ClN3O3C_{19}H_{16}ClN_{3}O_{3}, indicating the presence of chlorine and nitrogen atoms which are often associated with biological activity.

Research indicates that compounds with similar structures may interact with various biological pathways:

  • CB2 Receptor Modulation : Compounds related to the 4-oxo-1,4-dihydropyridine scaffold have shown high affinity for the CB2 cannabinoid receptor, which is implicated in anti-inflammatory and analgesic effects. For instance, derivatives of this class have been reported to exhibit selective agonistic activity at the CB2 receptor while having lower affinity for the CB1 receptor, suggesting potential therapeutic applications in pain management and inflammation control .
  • Antitumor Activity : Some studies have highlighted the cytotoxic effects of related compounds against cancer cell lines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating potential as anticancer agents .

Biological Activity Overview

Biological Activity Effect/Outcome Reference
CB2 Receptor AgonismAnti-inflammatory effects
CytotoxicityInhibition of cancer cell proliferation
Enzyme InhibitionPotential for treating metabolic disorders

Case Studies

  • Anti-inflammatory Potential : A study investigated the anti-inflammatory properties of 4-oxo-1,4-dihydropyridine derivatives. The results indicated that these compounds could significantly reduce inflammation markers in vitro, supporting their use in therapeutic contexts for inflammatory diseases .
  • Anticancer Efficacy : In another study focusing on structural analogs, compounds showed IC50 values indicating effective cytotoxicity against various cancer cell lines. The most potent derivatives were found to inhibit cell growth by more than 50% compared to control treatments .

Research Findings

Recent investigations into the biological activity of this compound reveal promising avenues for further research:

  • In vitro Studies : Laboratory tests demonstrate that this compound exhibits significant activity against specific cancer cell lines and shows promise in modulating inflammatory pathways through cannabinoid receptors.
  • Molecular Docking Studies : Computational analyses suggest that the compound may interact favorably with key proteins involved in cancer progression and inflammation, providing insights into its mechanism of action at a molecular level .

Q & A

Q. What synthetic methodologies are effective for synthesizing Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated pyridazinone intermediates and methyl aminobenzoate derivatives. A general procedure involves:
  • Using 1,1-dimethylethyl aminobenzoate as a starting material under mild conditions (45–50°C, 1–2 hours) .
  • Catalytic methods, such as palladium-mediated reductive cyclization, may enhance regioselectivity for the pyridazinone core .
  • Optimization Tips :
  • Vary solvent polarity (e.g., DMF vs. DMSO) to improve yield.
  • Monitor reaction progress via TLC (Rf ~0.60–0.62 in hexane/EtOH) and characterize intermediates using NMR .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should conflicting NMR data be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 7.1–8.0 ppm) and carbonyl signals (δ 166–172 ppm). Overlapping signals in crowded regions (e.g., δ 7.5–7.75 ppm) require 2D NMR (COSY, HSQC) for assignment .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1670–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Resolution of Conflicts : Cross-validate with high-resolution mass spectrometry (HRMS) and compare melting points (e.g., 249–251°C for analogous compounds) .

Q. How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer :
  • Conduct stability studies in buffered solutions (pH 2–9) at 37°C. Monitor ester hydrolysis via HPLC, tracking the appearance of benzoic acid derivatives.
  • Use 19F NMR (if fluorinated analogs are synthesized) to quantify degradation kinetics .

Advanced Research Questions

Q. What strategies address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :
  • Crystallization : Recrystallize the compound from ethanol/water mixtures to obtain pure crystals for accurate melting point determination .
  • Instrument Calibration : Validate NMR spectrometers with internal standards (e.g., TMS) and ensure consistent solvent deuteration.
  • Example : A reported melting point of 249.5–251.5°C for a triazine analog may differ due to polymorphic forms or residual solvents .

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries of pyridazinone intermediates and transition states.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites during coupling reactions .
  • Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. What mechanistic insights explain the regioselectivity of the pyridazinone ring formation?

  • Methodological Answer :
  • Use isotopic labeling (e.g., 13C at the carbonyl position) to track cyclization pathways.
  • Probe palladium-catalyzed reductive cyclization mechanisms by isolating Pd intermediates (e.g., Pd(0)-CO complexes) .

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